Fluorodeoxyglucose F18

Thyroid Nodule Diagnostic Accuracy Nuclear Medicine

Fludeoxyglucose F18 (18F-FDG), CAS 63503-12-8, is a positron-emitting radiopharmaceutical and glucose analog in which the C-2 hydroxyl group is replaced by fluorine-18. It serves as the foundational radiotracer for positron emission tomography (PET) imaging, enabling non-invasive quantification of glucose metabolism in oncology, cardiology, and neurology.

Molecular Formula C6H11FO5
Molecular Weight 181.15 g/mol
CAS No. 63503-12-8
Cat. No. B1200657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorodeoxyglucose F18
CAS63503-12-8
Synonyms18F Fluorodeoxyglucose
18F-FDG
18FDG
2 Fluoro 2 deoxy D glucose
2 Fluoro 2 deoxyglucose
2-Fluoro-2-deoxy-D-glucose
2-Fluoro-2-deoxyglucose
F 18, Fludeoxyglucose
F 18, Fluorodeoxyglucose
F18, Fluorodeoxyglucose
Fludeoxyglucose F 18
Fluorine 18 fluorodeoxyglucose
Fluorine-18-fluorodeoxyglucose
Fluorodeoxyglucose F 18
Fluorodeoxyglucose F18
Fluorodeoxyglucose, 18F
Molecular FormulaC6H11FO5
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)O)F)O)O)O
InChIInChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1
InChIKeyZCXUVYAZINUVJD-AHXZWLDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fludeoxyglucose F18 (CAS 63503-12-8): Procurement-Grade Overview for PET Radiopharmaceuticals


Fludeoxyglucose F18 (18F-FDG), CAS 63503-12-8, is a positron-emitting radiopharmaceutical and glucose analog in which the C-2 hydroxyl group is replaced by fluorine-18 [1]. It serves as the foundational radiotracer for positron emission tomography (PET) imaging, enabling non-invasive quantification of glucose metabolism in oncology, cardiology, and neurology [2]. Its primary differentiation stems from a unique 'metabolic trapping' mechanism—phosphorylation by hexokinase yields 18F-FDG-6-phosphate, which cannot undergo further glycolysis and thus accumulates intracellularly [3]. This compound is manufactured under strict pharmacopeial standards (USP, EP) with a physical half-life of approximately 110 minutes [4].

Why Fludeoxyglucose F18 Cannot Be Substituted with Alternative PET Tracers Without Performance Trade-offs


While numerous alternative PET tracers exist (e.g., 68Ga-FAPI, 11C-Methionine, 18F-FET), generic substitution of Fludeoxyglucose F18 is not feasible due to fundamental differences in molecular targeting, biodistribution, and clinical validation. Alternative tracers often excel in specific niches (e.g., FAPI in hepatocellular carcinoma, amino acid tracers in brain tumors) but lack the universal glucose-metabolism imaging capability of 18F-FDG across oncology, cardiology, and neurology [1]. Critically, the extensive regulatory approval history (FDA since 1994), established reimbursement pathways (CMS coverage), and integration into clinical guidelines (EANM/SNMMI, NCCN) create a procurement landscape where 18F-FDG is the de facto standard, and substitution introduces significant validation and regulatory compliance burdens [2].

Fludeoxyglucose F18: Quantitative Evidence Guide for Differentiated Selection


Superior Rule-Out Performance in Indeterminate Thyroid Nodules vs. 99mTc-MIBI Scintigraphy

In a prospective comparison of 87 patients with indeterminate thyroid nodules, 18F-FDG-PET/CT demonstrated a significantly higher sensitivity (94%) and negative predictive value (NPV, 98%) compared to 99mTc-MIBI scintigraphy [1]. This high NPV enables reliable exclusion of malignancy, directly impacting the decision to avoid unnecessary diagnostic surgeries.

Thyroid Nodule Diagnostic Accuracy Nuclear Medicine

High Diagnostic Sensitivity and NPV in Indeterminate Thyroid Nodules vs. Molecular Diagnostics

In a multicenter prospective study of 132 patients with indeterminate thyroid nodules, 18F-FDG-PET/CT exhibited a sensitivity of 93% and a negative predictive value (NPV) of 95% [1]. This performance exceeded that of molecular diagnostics (sensitivity 80%, NPV 91%), establishing 18F-FDG-PET/CT as a more accurate rule-out test to avoid diagnostic surgery for benign nodules.

Thyroid Cancer Diagnostic Imaging Molecular Diagnostics

Cost-Effectiveness in Indeterminate Thyroid Nodule Management

A randomized controlled trial demonstrated that an 18F-FDG-PET/CT-driven diagnostic workup for indeterminate thyroid nodules resulted in a 1-year cost saving of €1000 per patient compared to standard diagnostic surgery [1]. This cost reduction was achieved while maintaining patient quality of life.

Cost-Effectiveness Health Economics Thyroid Nodule

Robust and Reproducible Synthesis Yields with Commercial Automation

Commercial-scale automated synthesis of 18F-FDG using optimized protocols (e.g., basic hydrolysis) achieves consistent uncorrected radiochemical yields of 60-65% within a synthesis time of 30-35 minutes [1]. This represents a significant improvement over early electrophilic methods (yield ~8%, >2 hours) [2].

Radiochemistry GMP Manufacturing Automated Synthesis

Favorable Half-Life for Logistics vs. 11C-Labeled Tracers

The 110-minute physical half-life of fluorine-18 in 18F-FDG provides a critical logistical advantage over carbon-11 (20.4 minutes) [1]. This longer half-life enables regional distribution from centralized cyclotrons, whereas the short half-life of 11C tracers necessitates on-site production, limiting their practical utility.

Radiopharmacy Logistics Isotope Production

Optimal Procurement Scenarios for Fludeoxyglucose F18 Based on Quantitative Evidence


Preoperative Ruling-Out of Malignancy in Indeterminate Thyroid Nodules

For patients with cytologically indeterminate thyroid nodules (Bethesda III/IV), procurement of 18F-FDG is indicated. Evidence from prospective studies demonstrates a high sensitivity of 94% and negative predictive value of 98%, enabling reliable exclusion of malignancy and avoiding up to 40% of futile diagnostic surgeries [1]. This application is further supported by a demonstrated cost saving of €1000 per patient compared to surgical management [2].

Routine Oncologic Staging and Restaging Across Multiple Cancer Types

18F-FDG is the standard-of-care radiotracer for PET/CT imaging in oncology, including initial staging, therapy response assessment, and recurrence detection for a wide range of cancers (e.g., lung, lymphoma, colorectal, breast). This broad utility is underpinned by its FDA approval since 1994, integration into clinical practice guidelines (NCCN, EANM/SNMMI), and established CMS reimbursement pathways [3].

Assessment of Myocardial Viability in Ischemic Heart Disease

In cardiology, 18F-FDG PET imaging is indicated for the evaluation of myocardial viability in patients with coronary artery disease and left ventricular dysfunction. The tracer's metabolic trapping mechanism reflects glucose utilization by viable but dysfunctional myocardium, aiding in the selection of patients who may benefit from revascularization procedures. Only 1-4% of the injected dose is trapped in the myocardium, yet the target-to-background ratio is high enough for accurate assessment [4].

Localization of Epileptogenic Foci in Refractory Epilepsy

18F-FDG PET is clinically useful for localizing seizure foci in patients with medically refractory epilepsy being considered for surgical resection. Interictal scans typically demonstrate hypometabolism in the seizure focus, providing critical information for surgical planning. This application was the original indication for FDA approval in 1994 [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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